molecular formula C13H10F3NO2 B8696670 Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)- CAS No. 185245-54-9

Benzenemethanol, 4-(3-pyridinyloxy)-3-(trifluoromethyl)-

Cat. No. B8696670
M. Wt: 269.22 g/mol
InChI Key: QMFMNXIGISFCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022899

Procedure details

0.9 g of methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate was dissolved in 10 ml of THF and 235 mg of LiAlH4 were added at 0° C. The mixture was stirred at RT for 3 h, poured onto 50 ml of 1 N Na2CO3 and extracted 3 times with 50 ml of EA. It was dried over Na2SO4 and the solvent was removed in vacuo. 780 mg of a white solid were obtained, which was used without further purification.
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12](OC)=[O:13])=[CH:10][C:9]=2[C:18]([F:21])([F:20])[F:19])[CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([CH2:12][OH:13])=[CH:10][C:9]=2[C:18]([F:19])([F:21])[F:20])[CH:2]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
methyl 4-(3-pyridyloxy)-3-trifluoromethylbenzoate
Quantity
0.9 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
235 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 50 ml of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=C(C=C(CO)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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